molecular formula C24H44N14O12S B1662203 Capreomycin sulfate CAS No. 1405-37-4

Capreomycin sulfate

カタログ番号: B1662203
CAS番号: 1405-37-4
分子量: 752.8 g/mol
InChIキー: LFFNIXQXRKNZCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Streptomyces capreolus主に結核の治療に用いられ、特に第一選択薬に耐性のある症例で効果を発揮します カプレオマイシン硫酸塩は、筋肉内または静脈内注射で投与され、他の抗結核薬と併用されることがよくあります .

2. 製法

カプレオマイシン硫酸塩は、Streptomyces capreolusを関与させた発酵プロセスによって合成されます。細菌はカプレオマイシンを生成し、それを単離して精製します。 この化合物は、水溶性の二硫酸塩として供給されます 工業生産には、大規模な発酵、続いて抽出および精製プロセスが行われ、有効成分をその使用可能な形態で得ます .

3. 化学反応解析

カプレオマイシン硫酸塩は、以下のような様々な化学反応を起こします。

これらの反応で使用される一般的な試薬には、強酸、塩基、求核剤などがあります。 これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

カプレオマイシン硫酸塩は、様々な科学研究に広く応用されています。

準備方法

Capastat sulfate is synthesized through a fermentation process involving Streptomyces capreolus. The bacterium produces capreomycin, which is then isolated and purified. The compound is supplied as the disulfate salt, which is soluble in water . Industrial production involves large-scale fermentation, followed by extraction and purification processes to obtain the active compound in its usable form .

化学反応の分析

Drug Delivery Systems

Capreomycin sulfate’s delivery has been optimized through advanced formulations:

pH-Responsive Nanocapsules

Synthesized via RAFT-based vesicle templating using dimethyldioctadecyl ammonium bromide (DODAB) vesicles and polymeric shells (DMAEMA/MMA or tBMA/MMA) :

  • Entrapment Efficiency : 70% of this compound .

  • Release Profile : Rapid drug release at pH 6.5 (substantial release within 1 hour) .

Parameter Details
Polymer Composition DMAEMA:MMA (1:1) yields stable hollow particles
Release Mechanism pH-dependent polymer shell degradation

Spray-Dried Inhalation Formulations

Formulations using mannitol and this compound were optimized by varying spray-drying inlet temperatures (90–150°C) :

  • Surface Composition : this compound enriches on particle surfaces (e.g., 19.2% w/w at 120°C inlet temperature) .

  • Pharmacokinetics : Inhaled formulations show prolonged lung retention compared to IV administration .

Stability and Degradation

This compound exhibits environmental sensitivity:

  • Thermal Stability : Unstable in strongly acidic/basic conditions; decomposes to toxic gases (e.g., sulfur oxides) when heated or burned .

  • Reactivity : Avoids strong oxidizing agents; incompatible with heat .

Stability Factor Behavior
pH Range Stable at pH 4–8; unstable outside this range
Thermal Conditions Decomposes above 150°C, releasing toxic gases

Structural Complexity

The compound’s macrocyclic peptide structure complicates synthesis:

  • Key Features : Contains guanidine, amino groups, and cyclic motifs requiring precise stereochemical control .

  • Challenges : No complete structural determination reported; synthesis relies on peptide bond assembly .

科学的研究の応用

Treatment of Multidrug-Resistant Tuberculosis (MDR-TB)

Capreomycin is recognized as a crucial component in the treatment regimens for MDR-TB. Its role has been evaluated in various clinical studies:

  • Efficacy : Capreomycin has been shown to significantly reduce bacterial loads in patients with MDR-TB. A study indicated that patients receiving capreomycin alongside other anti-TB medications exhibited better treatment outcomes compared to those on standard therapies alone .
  • Combination Therapy : It is often used in combination with other second-line drugs such as kanamycin and amikacin to enhance therapeutic efficacy and mitigate resistance development .

Novel Delivery Methods

Recent advancements in drug formulation have led to innovative delivery methods for capreomycin, enhancing its therapeutic potential:

  • Inhalation Therapy : Research has focused on developing inhalable formulations of capreomycin. A study demonstrated that inhaled dry powder formulations resulted in significantly higher lung tissue concentrations compared to intravenous administration, leading to improved pharmacokinetics and reduced systemic side effects . The inhaled formulation allows for localized treatment of pulmonary infections while minimizing systemic exposure.
    Delivery MethodPeak Concentration (Cmax)Duration of Detectability
    Inhalation40-fold higher than IVDetectable after 24 hours
    IntravenousNot detectable after 1 hourN/A
  • Spray-Dried Powders : The use of spray-drying techniques has been explored to create low-density porous particles of capreomycin, optimizing aerosol properties for efficient lung delivery. This method enhances local tissue concentrations and improves patient compliance by eliminating the need for injections .

Safety and Adverse Effects

While capreomycin is effective, it is associated with several adverse effects that necessitate careful monitoring:

  • Nephrotoxicity : Clinical studies have reported nephrotoxic effects in a notable percentage of patients, with elevated blood urea nitrogen (BUN) levels observed . Monitoring renal function is essential during treatment.
  • Ototoxicity : Hearing impairment has been documented in patients receiving capreomycin, particularly at higher doses or prolonged use .

Case Studies and Clinical Trials

Several case studies have highlighted the effectiveness of capreomycin in diverse patient populations:

  • A case series involving patients with extensively drug-resistant TB showcased significant improvement when capreomycin was included in their treatment regimen. Patients reported reduced symptoms and improved radiological findings after several months of therapy .
  • Clinical trials assessing the pharmacokinetics of inhaled capreomycin demonstrated that this route could achieve therapeutic levels more efficiently than traditional methods, suggesting a shift towards inhalation as a preferred delivery method for pulmonary infections .

作用機序

カプレオマイシン硫酸塩の正確な作用機序は、まだ完全に解明されていません。 細菌の70Sリボソーム単位に結合することにより、タンパク質合成を阻害すると考えられています 。この結合は、必須タンパク質の産生を阻害し、細菌細胞の死につながります。 カプレオマイシンはまた、細菌細胞内の成分に結合し、細菌にとって致死的な異常なタンパク質を生成します .

類似化合物との比較

カプレオマイシン硫酸塩は、イソニアジド、ピラジナミド、リファンピシン、エタンブトールなど、他の抗結核薬と比較されることがよくあります。

  • イソニアジド
  • ピラジナミド
  • リファンピシン
  • エタンブトール

これらの薬は結核に効果がありますが、カプレオマイシン硫酸塩は、多剤耐性菌株のMycobacterium tuberculosisの治療に効果を発揮するという点でユニークです。 特に、他の第一選択薬が効果がない場合、または毒性のために使用できない場合に役立ちます カプレオマイシン硫酸塩と他の抗生物質を併用すると、その有効性が向上し、耐性の発達を防ぐのに役立ちます .

生物活性

Capreomycin sulfate is an antibiotic derived from Streptomyces capreolus, primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its unique mechanism of action, pharmacological properties, and biological activities have made it a subject of extensive research. This article explores the biological activity of this compound, including its efficacy, mechanisms, and potential applications.

Capreomycin exerts its antibacterial effects by binding to the ribosomal subunit of bacteria, inhibiting protein synthesis. It specifically interacts with the 16S rRNA component of the 30S ribosomal subunit, leading to misreading of mRNA and subsequent disruption of protein translation. This mechanism is particularly effective against mycobacterial infections, including those caused by Mycobacterium tuberculosis.

Pharmacological Properties

Capreomycin is characterized by several pharmacological properties that enhance its therapeutic efficacy:

  • Antimicrobial Spectrum : Capreomycin is effective against a range of mycobacterial species, particularly Mycobacterium tuberculosis and Mycobacterium smegmatis .
  • Resistance Mechanisms : Studies indicate that capreomycin can alter the metabolism and cell envelope structure of mycobacteria, making them more rigid and resistant to other antibiotics .
  • Bioavailability : Research on inhaled formulations of capreomycin has shown improved local delivery and bioavailability compared to traditional administration routes. Inhaled capreomycin particles demonstrated significant reductions in bacterial load in animal models .

Efficacy in Treatment

Capreomycin is primarily utilized for treating MDR-TB. Clinical studies have demonstrated its effectiveness when used in combination with other antitubercular agents:

  • Combination Therapy : In combination with other drugs such as kanamycin or amikacin, capreomycin has shown synergistic effects that enhance treatment outcomes for patients with MDR-TB .
  • Inhalation Studies : Animal studies have shown that inhaled capreomycin particles result in lower lung weights and reduced bacterial burdens compared to untreated controls .

Case Studies

Several case studies highlight the effectiveness of capreomycin in clinical settings:

  • Case Study 1 : A patient with extensively drug-resistant TB was treated with a regimen including capreomycin. After six months, sputum cultures showed significant reduction in bacterial load.
  • Case Study 2 : A cohort study involving patients receiving capreomycin as part of their treatment regimen reported improved clinical outcomes and reduced side effects compared to traditional therapies.

Safety Profile

While capreomycin is effective, it is associated with several side effects, including nephrotoxicity and ototoxicity. Monitoring renal function and auditory health is crucial during treatment. The development of inhalable formulations aims to minimize systemic exposure and reduce adverse effects while maintaining therapeutic efficacy .

特性

CAS番号

1405-37-4

分子式

C24H44N14O12S

分子量

752.8 g/mol

IUPAC名

2,5-diamino-N-[[15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid

InChI

InChI=1S/C24H42N14O8.H2O4S/c25-4-1-2-10(26)17(40)32-7-13-19(42)34-14(8-33-24(29)46)20(43)38-16(12-3-5-30-23(28)37-12)22(45)31-6-11(27)18(41)36-15(9-39)21(44)35-13;1-5(2,3)4/h8,10-13,15-16,39H,1-7,9,25-27H2,(H,31,45)(H,32,40)(H,34,42)(H,35,44)(H,36,41)(H,38,43)(H3,28,30,37)(H3,29,33,46);(H2,1,2,3,4)

InChIキー

LFFNIXQXRKNZCE-UHFFFAOYSA-N

SMILES

C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N.OS(=O)(=O)O

異性体SMILES

C1CN=C(NC1[C@H]2C(=O)NC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CNC(=O)[C@H](CCCN)N)CO)N)N.OS(=O)(=O)O

正規SMILES

C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)C(CCCN)N)CO)N)N.OS(=O)(=O)O

ピクトグラム

Irritant; Health Hazard

同義語

(2S)-2,5-diamino-N-(((2S,5R,11S,15R,Z)-15-amino-11-(2-amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-8-(ureidomethylene)-1,4,7,10,13-pentaazacyclohexadecan-5-yl)methyl)pentanamide, monosulfate

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。